molecular formula C11H15NO2 B11905181 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B11905181
M. Wt: 193.24 g/mol
InChI Key: CNXLBIYGCIUDKG-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form.

    Reduction: Reduction reactions can further saturate the ring or reduce functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its exact mechanism are limited, but its isoquinoline core suggests it may interact with neurotransmitter systems and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. Its methoxy and methyl groups can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C11H15NO2/c1-7-10-5-8(14-2)3-4-9(10)11(13)6-12-7/h3-5,7,11-13H,6H2,1-2H3

InChI Key

CNXLBIYGCIUDKG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)C(CN1)O

Origin of Product

United States

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